Cas no 19050-63-6 (2-(Methylamino)-N-phenethylbenzamide)

2-(Methylamino)-N-phenethylbenzamide is a synthetic organic compound featuring a benzamide core substituted with a methylamino group at the 2-position and a phenethyl moiety on the amide nitrogen. This structure imparts unique physicochemical properties, making it a valuable intermediate in pharmaceutical and chemical research. Its amide linkage and aromatic substituents enhance stability and reactivity, facilitating its use in targeted synthesis. The compound’s modular design allows for further functionalization, enabling applications in medicinal chemistry, particularly in the development of bioactive molecules. High-purity grades are available to ensure reproducibility in research settings. Proper handling and storage under inert conditions are recommended to maintain integrity.
2-(Methylamino)-N-phenethylbenzamide structure
19050-63-6 structure
Product Name:2-(Methylamino)-N-phenethylbenzamide
CAS No:19050-63-6
MF:C16H18N2O
MW:254.326923847198
CID:1069795
PubChem ID:2806589
Update Time:2025-11-02

2-(Methylamino)-N-phenethylbenzamide Chemical and Physical Properties

Names and Identifiers

    • 2-(Methylamino)-N-phenethylbenzamide
    • 2-METHYLAMINO-N-PHENETHYL-BENZAMIDE
    • [2-(methylamino)phenyl]-N-(2-phenylethyl)carboxamide
    • 2-methylamino-N-(2'-phenylethyl)benzamide
    • AC1MD6QX
    • AN-329
    • glycoamide-A
    • Maybridge1_003437
    • Oprea1_702176
    • SureCN3407189
    • AKOS BBB/048
    • DTXSID90384508
    • AKOS000319418
    • 2-(methylamino)-N-(2-phenylethyl)benzamide
    • 19050-63-6
    • SCHEMBL3407189
    • HMS551E05
    • AN-329/42955197
    • CS-0358848
    • STL069012
    • MDL: MFCD00121562
    • Inchi: 1S/C16H18N2O/c1-17-15-10-6-5-9-14(15)16(19)18-12-11-13-7-3-2-4-8-13/h2-10,17H,11-12H2,1H3,(H,18,19)
    • InChI Key: QDLVHIXBWKCXDP-UHFFFAOYSA-N
    • SMILES: O=C(C1C=CC=CC=1NC)NCCC1C=CC=CC=1

Computed Properties

  • Exact Mass: 254.141913202g/mol
  • Monoisotopic Mass: 254.141913202g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 6
  • Complexity: 274
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.7
  • Topological Polar Surface Area: 41.1Ų

2-(Methylamino)-N-phenethylbenzamide Security Information

  • Hazardous Material Identification: Xi
  • HazardClass:IRRITANT

2-(Methylamino)-N-phenethylbenzamide Pricemore >>

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Additional information on 2-(Methylamino)-N-phenethylbenzamide

Exploring the Versatile Applications and Properties of 2-(Methylamino)-N-phenethylbenzamide (CAS No. 19050-63-6)

2-(Methylamino)-N-phenethylbenzamide (CAS No. 19050-63-6) is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research. This compound, often referred to by its systematic name, belongs to the class of benzamide derivatives, which are known for their diverse biological activities. Researchers and industry professionals are increasingly interested in 2-(Methylamino)-N-phenethylbenzamide due to its potential applications in drug discovery and development.

The molecular structure of 2-(Methylamino)-N-phenethylbenzamide features a benzamide core substituted with a methylamino group and a phenethyl moiety. This unique arrangement contributes to its physicochemical properties, including solubility, stability, and reactivity. The compound's CAS number 19050-63-6 serves as a unique identifier in chemical databases, making it easier for researchers to access relevant literature and safety data.

Recent trends in pharmaceutical research have highlighted the importance of benzamide derivatives like 2-(Methylamino)-N-phenethylbenzamide in targeting specific biological pathways. With the growing demand for novel therapeutic agents, this compound has emerged as a promising candidate for further investigation. Its potential interactions with various receptors and enzymes make it a valuable tool in medicinal chemistry.

One of the most searched questions regarding 2-(Methylamino)-N-phenethylbenzamide is its solubility profile and optimal storage conditions. Studies indicate that this compound exhibits moderate solubility in organic solvents such as dimethyl sulfoxide (DMSO) and methanol, which is crucial for experimental applications. Proper storage in a cool, dry environment is recommended to maintain its stability over time.

The synthesis of 2-(Methylamino)-N-phenethylbenzamide typically involves multi-step organic reactions, including amide bond formation and selective methylation. Researchers often explore various synthetic routes to optimize yield and purity, which are critical factors in pharmaceutical applications. The compound's CAS 19050-63-6 designation ensures accurate identification across different research platforms.

In the context of drug discovery, 2-(Methylamino)-N-phenethylbenzamide has shown potential as a scaffold for developing new bioactive molecules. Its structural features allow for modifications that can enhance selectivity and potency against specific targets. This adaptability makes it a valuable asset in the design of next-generation therapeutics.

Analytical characterization of 2-(Methylamino)-N-phenethylbenzamide typically involves techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and high-performance liquid chromatography (HPLC). These methods ensure the compound's identity and purity, which are essential for research reproducibility and regulatory compliance.

The growing interest in benzamide-based compounds has led to increased publications and patents featuring 2-(Methylamino)-N-phenethylbenzamide. Researchers are particularly interested in its potential applications in neurological disorders and metabolic diseases, aligning with current healthcare priorities. This focus reflects the compound's relevance in addressing contemporary medical challenges.

From a commercial perspective, 2-(Methylamino)-N-phenethylbenzamide (CAS 19050-63-6) is available through specialized chemical suppliers who provide high-purity grades for research purposes. The compound's market availability supports ongoing investigations into its pharmacological properties and potential therapeutic benefits.

Safety considerations for handling 2-(Methylamino)-N-phenethylbenzamide follow standard laboratory protocols for organic compounds. While not classified as hazardous under normal conditions, proper personal protective equipment and ventilation are recommended when working with this chemical. Material safety data sheets provide detailed guidance for safe handling and disposal.

The future research directions for 2-(Methylamino)-N-phenethylbenzamide may include structure-activity relationship studies to optimize its biological effects. As computational chemistry and artificial intelligence tools advance, virtual screening of benzamide derivatives could accelerate the discovery of novel applications for this compound class.

In summary, 2-(Methylamino)-N-phenethylbenzamide (CAS No. 19050-63-6) represents an important compound in modern chemical research. Its unique structure and potential applications in drug development make it a subject of ongoing scientific interest. As research continues to uncover new possibilities for benzamide-based molecules, this compound is likely to remain at the forefront of pharmaceutical innovation.

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